Nitd609;kae609

Antimalarial drug discovery In vitro potency Drug-resistant Plasmodium falciparum

NITD609 (also designated KAE609; generic name cipargamin) is a synthetic spiroindolone antimalarial that inhibits the Plasmodium falciparum P-type Na⁺-ATPase PfATP4, a novel parasite target not exploited by any approved antimalarial drug. It exhibits sub-nanomolar potency against both drug-sensitive and multidrug-resistant P.

Molecular Formula C19H14Cl2FN3O
Molecular Weight 390.2 g/mol
Cat. No. B14803443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitd609;kae609
Molecular FormulaC19H14Cl2FN3O
Molecular Weight390.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
InChIInChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8?,19-/m1/s1
InChIKeyCKLPLPZSUQEDRT-VUTNBDHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NITD609 (KAE609, Cipargamin): Spiroindolone-Class Antimalarial Targeting PfATP4 for Drug-Resistant Malaria Research & Procurement


NITD609 (also designated KAE609; generic name cipargamin) is a synthetic spiroindolone antimalarial that inhibits the Plasmodium falciparum P-type Na⁺-ATPase PfATP4, a novel parasite target not exploited by any approved antimalarial drug [1]. It exhibits sub-nanomolar potency against both drug-sensitive and multidrug-resistant P. falciparum strains (IC₅₀ 0.5–1.4 nM) and is active against all intra-erythrocytic stages including gametocytes, conferring transmission-blocking potential [1][2]. The compound has advanced through multiple Phase II clinical trials for uncomplicated falciparum and vivax malaria, demonstrating exceptionally rapid parasite clearance [3].

Why NITD609 Cannot Be Substituted with Conventional Antimalarials: Target Novelty and Resistance-Driven Differentiation


NITD609 targets PfATP4, a P-type Na⁺-ATPase in the parasite plasma membrane that is mechanistically distinct from the targets of artemisinin (heme-mediated oxidative stress), chloroquine (heme polymerization in the food vacuole), and amino-alcohols such as lumefantrine and mefloquine [1]. This target novelty means that PfATP4 mutations conferring resistance to NITD609 (e.g., T418N, P990R, G358S) do not confer cross-resistance to artemisinin, chloroquine, or mefloquine [1][2]. Conversely, K13 propeller mutations that drive artemisinin resistance do not alter NITD609 potency; NITD609 retains IC₅₀ values of 0.5–1.4 nM against artemisinin-resistant isolates carrying C580Y, G449A, and R539T K13 mutations [3]. For procurement decisions, substituting NITD609 with artesunate, artemether, or chloroquine means losing the PfATP4-based mechanism and the associated ability to clear artemisinin-resistant parasites at clinically achievable concentrations. The quantitative evidence below demonstrates precisely where NITD609 diverges from its closest analogs and standard-of-care comparators.

NITD609 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Standard-of-Care and In-Class Antimalarials


Asexual Blood-Stage Potency: NITD609 vs. Lumefantrine, Artemether & Primaquine Against Drug-Sensitive and Chloroquine-Resistant P. falciparum

In a direct head-to-head 72-hour SYBR Green I-based in vitro assay, NITD609 demonstrated markedly superior asexual blood-stage potency against both the chloroquine-sensitive NF54 strain and the chloroquine-resistant K1 strain compared with the standard-of-care partner drugs lumefantrine and artemether, and the transmission-blocking agent primaquine [1]. Against NF54, the NITD609 IC₅₀ of 0.5 ± 0.1 nM represents a 5.6-fold improvement over lumefantrine (2.8 ± 0.7 nM) and a 7.0-fold improvement over artemether (3.5 ± 1.0 nM). Against K1, NITD609 maintained sub-nanomolar potency (0.6 ± 0.2 nM), whereas primaquine required concentrations exceeding 550 nM [1].

Antimalarial drug discovery In vitro potency Drug-resistant Plasmodium falciparum

Clinical Parasite Clearance Time: Single-Dose NITD609 vs. Artemether-Lumefantrine in African Adults with Uncomplicated Falciparum Malaria

In a Phase II multicenter, randomized, open-label, dose-escalation trial conducted in sub-Saharan Africa, cipargamin monotherapy at single doses ≥50 mg achieved a median parasite clearance time (PCT) of 8 hours, compared with 24 hours for the artemether-lumefantrine control arm [1]. This 3-fold acceleration in parasite clearance was consistent across all cipargamin dose groups ≥50 mg. PCR-corrected adequate clinical and parasitological response (ACPR) at Day 28 exceeded 65% for all cipargamin single-dose regimens, demonstrating clinically meaningful efficacy from a single oral administration [1].

Clinical antimalarial efficacy Parasite clearance kinetics Phase II randomized trial

Parasite Clearance Half-Life: NITD609 vs. Artesunate in Asian Adults with Falciparum and Vivax Malaria

In a Phase II open-label study in Thailand, KAE609 administered at 30 mg/day for 3 days produced a median parasite clearance half-life of 0.90 hours (range 0.68–1.64) for P. falciparum and 0.95 hours (range 0.68–2.01) for P. vivax [1]. By direct comparison with historical artesunate-treated patient data from the same geographic region, fewer than 1% of 5,076 artesunate-treated P. falciparum patients achieved a parasite clearance half-life below 1 hour, whereas the vast majority of KAE609-treated patients fell below this threshold [1].

Antimalarial pharmacodynamics Parasite clearance half-life Clinical isolate clearance rate

Transmission-Blocking Activity: NITD609 vs. Ganaplacide (KAF156) Against Artemisinin-Resistant P. falciparum Gametocytes

In a comparative in vitro study of six artemisinin-resistant P. falciparum clinical isolates (K13 mutations: C580Y, G449A, R539T) from Thailand and Cambodia, cipargamin was assessed against ganaplacide (KAF156) and artesunate for asexual and sexual stage activities using the dual gamete formation assay (DGFA) [1]. Cipargamin exhibited a balanced male:female gametocyte potency profile (IC₅₀ male 115.6 ± 66.9 nM; female 104.9 ± 84.3 nM; ratio ~1.1), whereas ganaplacide showed marked female gametocyte selectivity (male 6.9 ± 3.8 nM; female 47.5 ± 54.7 nM; ratio ~6.9). The sexual:asexual IC₅₀ ratio was 48.2 (male) and 43.7 (female) for cipargamin versus 1.2 (male) and 8.5 (female) for ganaplacide [1]. Cipargamin completely blocked parasite transmission to mosquitoes at 500 nM in a standard membrane feeding assay [1][2].

Malaria transmission blocking Gametocyte stage activity Artemisinin-resistant Plasmodium falciparum

Cross-Resistance Profile: NITD609 PfATP4 Mutants Retain Full Sensitivity to Artemisinin and Chloroquine

P. falciparum parasites engineered to carry clinically relevant PfATP4 mutations (T418N/P990R in NITD609-RDd2 clone#2) showed a marked increase in NITD609 IC₅₀ (from ~1 nM to ~200 nM, representing an ~200-fold resistance shift), yet retained full sensitivity to artemisinin and chloroquine [1][2]. In the reciprocal experiment, artemisinin-resistant K13 mutant isolates (C580Y, G449A, R539T) showed no reduction in cipargamin susceptibility (asexual IC₅₀ 2.4 ± 0.7 nM, equivalent to wild-type potency) [3]. This orthogonal resistance landscape means NITD609 can be deployed in combination with artemisinin derivatives or aminoquinolines without mutual erosion of efficacy.

Antimalarial cross-resistance PfATP4 mutation Drug resistance mechanism

Single-Dose Curative Efficacy: NITD609 in the P. berghei Rodent Malaria Model

In the P. berghei mouse model of blood-stage malaria, a single oral dose of NITD609 at 100 mg/kg produced complete cure (100% survival with no detectable parasitemia at Day 30) in all treated animals [1]. Partial cure (50%) was achieved with a single oral dose of 30 mg/kg. The 99% effective dose (ED₉₉) was determined to be 5.3 mg/kg [1]. This single-dose curative property is uncommon among antimalarial chemotypes and is not shared by artemisinin derivatives, which require multiple daily doses even in murine models to achieve comparable cure rates.

In vivo antimalarial efficacy Single-dose cure Rodent malaria model

NITD609 (KAE609) Procurement-Relevant Application Scenarios Based on Quantitative Differentiation Evidence


Artemisinin-Resistant Malaria Research: Resistance-Breaking Combination Partner Studies

NITD609's retention of sub-nanomolar potency (IC₅₀ 2.4 ± 0.7 nM in asexual stages) against artemisinin-resistant P. falciparum isolates carrying K13 C580Y, G449A, and R539T mutations makes it uniquely suited as a resistance-breaking component in in vitro and in vivo combination studies with artemisinin derivatives [1]. The orthogonal resistance mechanism (PfATP4 vs. K13) enables researchers to design rational combination regimens where each partner covers the other's resistance liabilities, critically important for studies modeling treatment strategies for the Greater Mekong Subregion and emerging African artemisinin resistance foci.

Transmission-Blocking Drug Development: Gametocytocidal Activity Profiling Against Field Isolates

Cipargamin's balanced male:female gametocyte activity (IC₅₀ male 115.6 nM, female 104.9 nM; ratio ~1.1) and complete transmission blockade at 500 nM in standard membrane feeding assays establish it as a reference compound for benchmarking novel transmission-blocking candidates [1]. Its dual activity against asexual and sexual stages provides a single-agent tool for researchers investigating the pharmacokinetic-pharmacodynamic determinants of gametocyte clearance in vivo, reducing the need for multi-compound transmission-blocking protocols.

Pharmacodynamic Benchmarking: Ultra-Rapid Parasite Clearance Comparator for New Chemical Entities

With a median parasite clearance half-life of 0.90 hours for P. falciparum and 0.95 hours for P. vivax in clinical studies, NITD609 sets the current upper boundary for antimalarial killing rate among oral agents [1]. This makes it an essential comparator for phenotypic screening programs and lead optimization campaigns aiming to match or exceed cipargamin's pharmacodynamic profile, particularly for programs targeting fast-acting schizonticidal activity.

PfATP4 Target Validation and Ion-Regulation Research Tool

As the prototypical PfATP4 inhibitor with genetically validated on-target activity (resistance mapping to PfATP4 T418N, P990R, G358S, I398F, D1247Y), NITD609 serves as the gold-standard chemical probe for functional characterization of plasmodial Na⁺-ATPase [1]. Its well-characterized resistance markers enable researchers to distinguish on-target from off-target effects in chemical genomic screens, and its pharmacokinetic profile (human terminal half-life ~21–24 hours; oral bioavailability) supports both in vitro and in vivo target engagement studies [2].

Quote Request

Request a Quote for Nitd609;kae609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.